An In-depth Technical Guide to 1-Pentyne: Properties, Analysis, and Synthetic Applications
An In-depth Technical Guide to 1-Pentyne: Properties, Analysis, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Pentyne (CH₃CH₂CH₂C≡CH), also known as propylacetylene, is a terminal alkyne that serves as a valuable building block in organic synthesis.[1][2] Its chemical reactivity, stemming from the presence of a terminal carbon-carbon triple bond, makes it a versatile precursor for the synthesis of more complex molecules, including those with applications in the pharmaceutical and materials science industries.[2][3] This technical guide provides a comprehensive overview of the chemical and physical properties of 1-pentyne, detailed experimental protocols for its characterization, and a summary of its applications in organic synthesis.
Chemical and Physical Properties
1-Pentyne is a colorless, volatile, and flammable liquid at room temperature.[1][4] It is characterized by a gasoline-like odor.[3] Due to its hydrophobic hydrocarbon structure, it is largely insoluble in polar solvents like water but exhibits good solubility in non-polar organic solvents such as hexane (B92381) and benzene.[2][3]
Table 1: General and Physical Properties of 1-Pentyne
| Property | Value | Reference(s) |
| IUPAC Name | Pent-1-yne | [1] |
| Synonyms | Propylacetylene | [1] |
| CAS Number | 627-19-0 | [1] |
| Molecular Formula | C₅H₈ | [1] |
| Molecular Weight | 68.12 g/mol | [1][5] |
| Appearance | Colorless liquid | [1] |
| Density | 0.691 g/mL at 25 °C | [1][5] |
| Melting Point | -106 to -105 °C | [1][5] |
| Boiling Point | 40.2 °C | [1] |
| Solubility in Water | Insoluble | [1][6] |
| Refractive Index | n20/D 1.385 | [5] |
| Flash Point | -20 °C | [1] |
| Vapor Pressure | 6.8 psi (46.9 kPa) at 20 °C | [5] |
Experimental Protocols
Accurate characterization of 1-pentyne is crucial for its effective use in research and development. The following sections outline detailed methodologies for determining its key physical and chemical properties.
Determination of Boiling Point by Simple Distillation
The boiling point of a volatile liquid like 1-pentyne can be accurately determined using simple distillation. This method relies on heating the liquid to its boiling point and then condensing the vapor.
Methodology:
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Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a heating mantle, a still head with a thermometer adapter, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.
-
Sample Preparation: Place a small volume of 1-pentyne (e.g., 10-20 mL) and a few boiling chips into the round-bottom flask.
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Heating: Begin heating the flask gently with the heating mantle.
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Temperature Measurement: Position the thermometer bulb just below the side arm of the still head to accurately measure the temperature of the vapor that is distilling.
-
Data Collection: Record the temperature at which the liquid begins to boil and a steady stream of condensate is collected in the receiving flask. This stable temperature is the boiling point.
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Purity Check: A constant boiling point during distillation is indicative of a pure compound.
Spectroscopic Analysis
Spectroscopic techniques are essential for confirming the identity and purity of 1-pentyne.
FTIR spectroscopy is used to identify the functional groups present in a molecule. For 1-pentyne, the characteristic absorptions are the C≡C triple bond stretch and the terminal ≡C-H stretch.
Methodology:
-
Sample Preparation: As 1-pentyne is a liquid, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film. Alternatively, a solution in a suitable solvent (e.g., carbon tetrachloride, CCl₄) can be prepared and analyzed in an IR-transparent cell.
-
Background Spectrum: Record a background spectrum of the empty salt plates or the solvent-filled cell.
-
Sample Spectrum: Record the spectrum of the 1-pentyne sample.
-
Data Analysis: The software will automatically subtract the background spectrum from the sample spectrum. Identify the characteristic peaks for the alkyne functional group. The terminal alkyne C-H stretch appears around 3300 cm⁻¹, and the C≡C stretch is observed in the 2100-2260 cm⁻¹ region.[7]
¹H and ¹³C NMR spectroscopy provide detailed information about the structure and chemical environment of the atoms in 1-pentyne.
Methodology:
-
Sample Preparation: Dissolve 5-25 mg of 1-pentyne in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer and lock and shim the magnetic field.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra.
-
Data Analysis:
-
¹H NMR: The terminal alkyne proton (≡C-H) typically resonates around δ 2-3 ppm.[8] The other protons will appear in the aliphatic region.
-
¹³C NMR: The sp-hybridized carbons of the alkyne will have characteristic chemical shifts. The terminal alkyne carbon (≡C-H) appears around 65-85 ppm, while the internal alkyne carbon (≡C-R) is found in the 70-100 ppm range.[9]
-
GC-MS is a powerful technique for separating and identifying volatile compounds. It can be used to assess the purity of 1-pentyne and confirm its molecular weight.
Methodology:
-
Sample Preparation: Prepare a dilute solution of 1-pentyne in a volatile organic solvent (e.g., hexane or dichloromethane).
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC.
-
Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The components of the sample are separated based on their boiling points and interactions with the stationary phase.
-
Detection (MS): As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The mass-to-charge ratio of the fragments is detected.
-
Data Analysis: The GC provides a chromatogram showing the retention time of each component. The MS provides a mass spectrum for each peak, which can be used to identify the compound by its molecular ion and fragmentation pattern.
Synthetic Applications
1-Pentyne is a versatile starting material in organic synthesis, primarily due to the reactivity of its terminal alkyne proton and the carbon-carbon triple bond. It is used in the preparation of more complex molecules, which can be intermediates in the synthesis of pharmaceuticals and other fine chemicals.[2][3]
One common application is its use in the synthesis of lithium acetylides, which are potent nucleophiles for forming new carbon-carbon bonds.[3] For example, 1-pentyne can be deprotonated with a strong base like n-butyllithium to form lithium pentynilide. This can then react with an electrophile, such as an aldehyde or ketone, in a key step for building more complex molecular skeletons.
Safety and Handling
1-Pentyne is a highly flammable liquid and should be handled with appropriate safety precautions.[1] It is crucial to work in a well-ventilated area, preferably a fume hood, and away from any sources of ignition.[10] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. In case of a spill, it should be contained with a non-combustible absorbent material.[10]
Conclusion
1-Pentyne is a fundamental building block in organic chemistry with well-defined physical and chemical properties. Its utility in the synthesis of more complex molecules makes it a valuable reagent for researchers in various fields, including drug discovery and development. The experimental protocols outlined in this guide provide a framework for the accurate characterization of 1-pentyne, ensuring its effective and safe use in the laboratory.
References
- 1. Method for determining the solubilities of hydrophobic organics in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 1-PENTYNE | 627-19-0 [chemicalbook.com]
- 4. 1-Pentyne - Wikipedia [en.wikipedia.org]
- 5. sarchemlabs.com [sarchemlabs.com]
- 6. Petroleum lab experiment 01 - density and sp. gr. - by-syj | PDF [slideshare.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Alkynes | OpenOChem Learn [learn.openochem.org]
- 10. A decade of alkyne-tag Raman imaging (ATRI): applications in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
